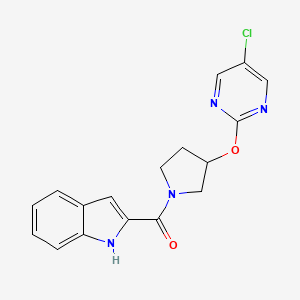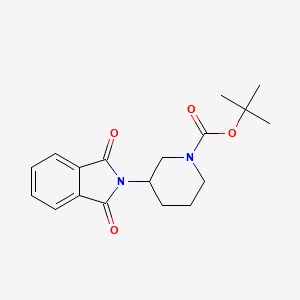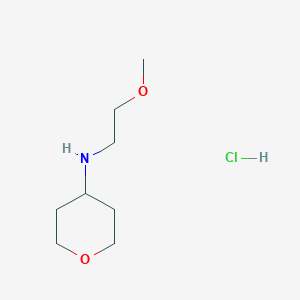![molecular formula C18H16ClN3O4 B2424201 3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid CAS No. 882223-90-7](/img/structure/B2424201.png)
3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the chlorophenyl group suggests that this compound may have some biological activity, as chlorophenyl groups are often found in pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the chlorophenyl group, and the formation of the cyano and ethoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, the chlorophenyl group, and the cyano and ethoxy groups would all contribute to the overall structure and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might make it relatively non-polar and lipophilic, while the cyano and ethoxy groups might introduce some polarity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystallization : The synthesis of closely related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific processes. X-ray analysis is crucial for unambiguous structure determination. The crystallization behaviors of these compounds demonstrate significant conformational differences and the utility of hydrogen bonding in solid-state structures (Kumarasinghe et al., 2009).
Quantum Chemical Calculations : Studies on similar molecules, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, involve density functional theory (DFT) calculations. These provide insights into molecular structure, vibrational spectra, and intramolecular charge transfer (Viji et al., 2020).
Application in Material Science
- Corrosion Inhibition : Compounds like 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been tested as corrosion inhibitors in materials like mild steel, showing mixed-type inhibitive action. These studies are crucial for understanding the interactions of such molecules with metal surfaces and their potential industrial applications (Olasunkanmi & Ebenso, 2019).
Biological and Pharmaceutical Research
Antimicrobial Activity : Similar molecules have been shown to possess antimicrobial properties. For instance, compounds like 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol have exhibited antifungal and antibacterial effects. Molecular docking studies further identify their hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Cancer Research : Pyrazoline-based compounds have been evaluated for their anticancer properties, demonstrating potential as chemotherapeutic agents. These studies involve synthesizing various derivatives and assessing their efficacy against cancer cell lines (Katariya et al., 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Propiedades
IUPAC Name |
3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPCBPUSPPHAFU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Cl)CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Cl)CCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)
![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)

![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)
![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2424136.png)
![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)

